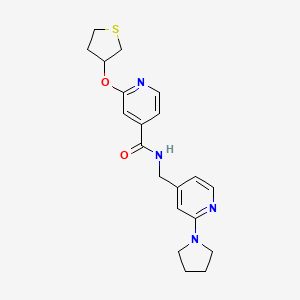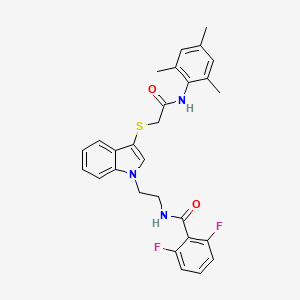
2,6-difluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-difluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, an indole group, and a mesityl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and indole groups suggests that this compound could have a planar structure, while the mesityl group could add some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzamide and indole groups could make this compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Inhibitory Activity on Protein Tyrosine Phosphatase 1B
Compounds structurally related to benzamides have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in the regulation of insulin and leptin signaling pathways. These inhibitors show promise in the development of treatments for conditions like diabetes and obesity due to their role in modulating glucose and fat metabolism (Navarrete-Vázquez et al., 2012).
Organogelator Applications
Highly fluorinated bis-benzamides, structurally related to the chemical , have shown the ability to gelate organic solvents, providing a thixotropic gel through the formation of a network of highly rigid fibers. This property is significant for applications in material science, where the gelation of solvents at low concentrations is desirable for creating stable gels at specific temperatures (Loiseau et al., 2002).
Anticancer Agents
Derivatives of benzamides have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer cells. The structure-activity relationship of these compounds provides insights into the development of novel, potent, selective, and less toxic anticancer agents. Such studies are crucial for expanding the arsenal of treatments available for combating cancer (Redda et al., 2011).
Synthesis of Fluorinated Compounds
Research into the synthesis of difluorinated compounds, especially those involving benzamides, highlights the importance of fluorinated molecules in pharmaceutical and agrochemical industries. Fluorination can significantly affect the biological activity and physical properties of compounds, making them more effective as drugs or pesticides (Cui et al., 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N3O2S/c1-17-13-18(2)27(19(3)14-17)32-25(34)16-36-24-15-33(23-10-5-4-7-20(23)24)12-11-31-28(35)26-21(29)8-6-9-22(26)30/h4-10,13-15H,11-12,16H2,1-3H3,(H,31,35)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMUURYNONOTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

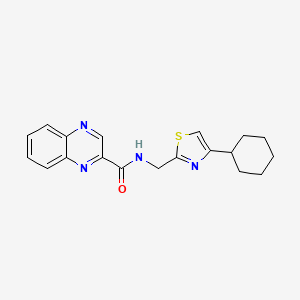
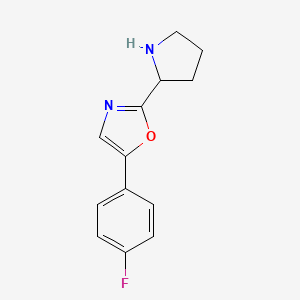
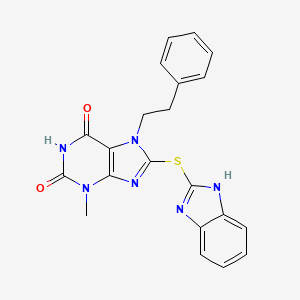

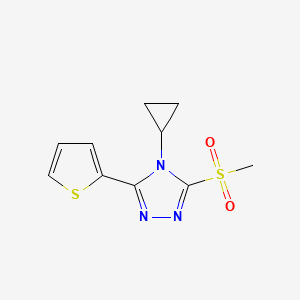
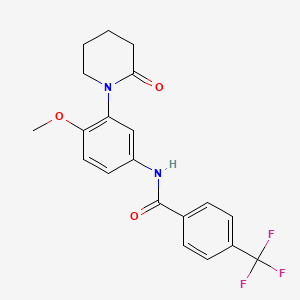

![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)
![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)
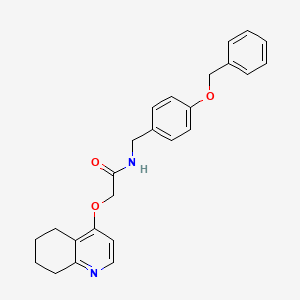
![5-[[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2967458.png)

